1,1,1,7,7,7-Hexafluoroheptan-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

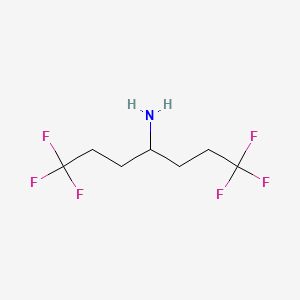

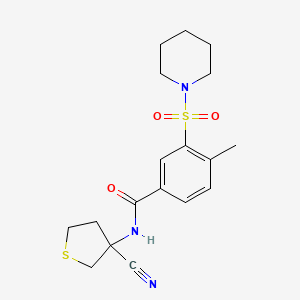

1,1,1,7,7,7-Hexafluoroheptan-4-amine is an organic compound with the molecular formula C7H11F6N . It appears as a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 1,1,1,7,7,7-Hexafluoroheptan-4-amine can be represented by the InChI code:1S/C7H11F6N/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h5H,1-4,14H2 . This indicates that the molecule consists of a heptane backbone with an amine group at the 4th carbon and three fluorine atoms attached to both the 1st and 7th carbons. Physical And Chemical Properties Analysis

The molecular weight of 1,1,1,7,7,7-Hexafluoroheptan-4-amine is 223.16 . It’s a liquid at room temperature . More detailed physical and chemical properties are not available in the web search results.Scientific Research Applications

Graphene-Based Catalysts

1,1,1,7,7,7-Hexafluoroheptan-4-amine plays a role in the synthesis of amines, which are crucial in various fields. Graphene-based catalysts, utilized in the reduction of nitro compounds to amines, have shown significant advantages. These catalysts offer benefits like straightforward work-up, high catalytic prowess, and recovery, making them valuable in environmental and industrial applications (Nasrollahzadeh et al., 2020).

Synthesis of Fluorinated Amines

Amines, being biologically active compounds, are important in medicinal chemistry. The synthesis methods for fluorinated amines, including catalyst-free trifluoroethylation reactions, have been explored for their applications in creating medicinally relevant tertiary β-fluoroalkylamine cores (Andrews et al., 2017).

Fluorinated 1,3,5-Triketones Synthesis

The synthesis of 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, a simple fluorinated 1,3,5-triketone, has been developed. This compound has potential applications in various solvents due to its peculiar tautomeric features (Sevenard et al., 2006).

Reductive Amination for N-Methyl- and N-Alkylamines

Reductive amination processes using earth-abundant metal-based catalysts have been developed for the synthesis of N-methylated and N-alkylated amines. This method is significant for producing life-science molecules and drug molecules (Senthamarai et al., 2018).

Biobased Amines for Material Chemistry

Biobased amines, derived from biomass, hold potential as building blocks in material chemistry, particularly in the synthesis of polymers like polyamides, polyureas, and polyepoxides. These amines are important due to their high reactivity and nucleophilic characteristics (Froidevaux et al., 2016).

Amines in Phthalocyanines Synthesis

Amines, including primary, secondary, and tertiary amines, are used in synthesizing fluorinated phthalocyanines, which have applications in materials science and possibly in photovoltaics and other electronic devices (Leznoff et al., 2007).

Safety and Hazards

properties

IUPAC Name |

1,1,1,7,7,7-hexafluoroheptan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F6N/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h5H,1-4,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKLGIWQGMKWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(CCC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,7,7,7-Hexafluoroheptan-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2774719.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)

![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)

![3-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2774733.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)